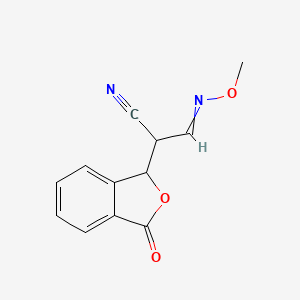
3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile is a complex organic compound characterized by its unique structure, which includes a methoxyimino group, a benzofuran ring, and a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the condensation of a benzofuran derivative with a methoxyimino compound under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Solvent recovery and purification steps are also integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl or amine derivatives.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction could produce benzofuran-2-ylmethanol derivatives.
Scientific Research Applications
3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The methoxyimino group can form hydrogen bonds with biological molecules, while the benzofuran ring may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetonitrile
- 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)butanenitrile
Uniqueness
Compared to similar compounds, 3-(Methoxyimino)-2-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)propanenitrile is unique due to its specific structural arrangement, which may confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-methoxyimino-2-(3-oxo-1H-2-benzofuran-1-yl)propanenitrile |
InChI |
InChI=1S/C12H10N2O3/c1-16-14-7-8(6-13)11-9-4-2-3-5-10(9)12(15)17-11/h2-5,7-8,11H,1H3 |
InChI Key |
WYFRJKLUFWTNAF-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC(C#N)C1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


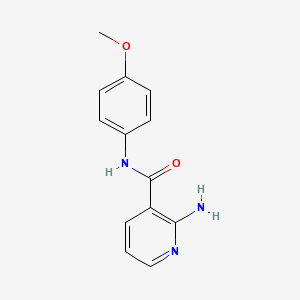
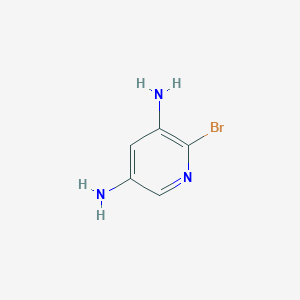
![Benzenamine, 4-chloro-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B11726944.png)

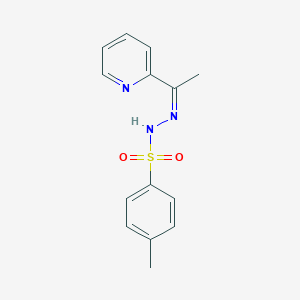
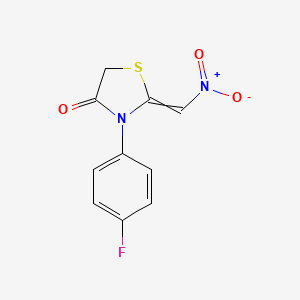
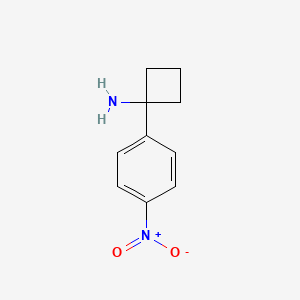

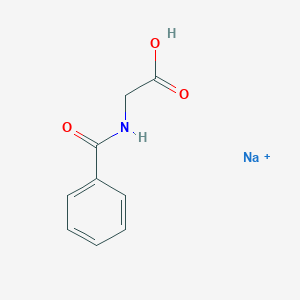
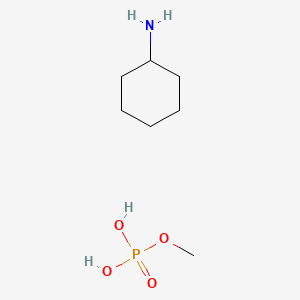

![3-{2-[(4-Methylphenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11726997.png)
![3-fluoro-N-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B11726999.png)
![(4R)-4-amino-4-[(sulfomethyl)carbamoyl]butanoic acid](/img/structure/B11727003.png)
